molecular formula C29H42NOPS B12497645 (R)-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide

(R)-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12497645
M. Wt: 483.7 g/mol
InChI Key: IPTFAEDQOSFDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the phosphine ligand: The dicyclohexylphosphino group is introduced to the phenyl ring through a palladium-catalyzed coupling reaction.

    Sulfinamide formation: The sulfinamide group is introduced via a reaction between a sulfinyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include halides and other nucleophiles.

Major Products

    Oxidation: Phosphine oxides are the major products.

    Substitution: The products depend on the nature of the substituting ligand.

Scientific Research Applications

Chemistry

In chemistry, ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

Industry

In industrial applications, this compound is used in the production of fine chemicals and pharmaceuticals, where its ability to catalyze specific reactions is highly valued.

Mechanism of Action

The mechanism of action of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide involves its role as a ligand in catalytic cycles. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic process. The molecular targets include transition metal complexes, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    Taniaphos: Another chiral phosphine ligand used in asymmetric catalysis.

    RuPhos: A phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions.

Uniqueness

®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and its ability to facilitate a wide range of enantioselective reactions. Its dicyclohexylphosphino group provides steric hindrance, enhancing its selectivity in catalytic processes.

Properties

Molecular Formula

C29H42NOPS

Molecular Weight

483.7 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3

InChI Key

IPTFAEDQOSFDCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.